molecular formula C₁₉H₂₅NO₃ B047210 Tetrahydrothebaine CAS No. 41714-53-8

Tetrahydrothebaine

Cat. No. B047210
CAS RN: 41714-53-8
M. Wt: 315.4 g/mol
InChI Key: RVJQWONQPCTLDL-SEYRRXLCSA-N
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Description

Tetrahydrothebaine, also known as 6-epi-Tetrahydrothebaine, is a morphinan derivative . It has a molecular formula of C19 H25 N O3 and a molecular weight of 315.41 .


Synthesis Analysis

The synthesis of Tetrahydrothebaine involves several steps. The isoquinoline alkaloids 4-O-methylsinomenine and C-annelated tetrahydrothebaine were modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another method involves the Diels-Alder reaction of thebaine with maleimides, yielding [7,8,3’,4’]-succinimido-endo-ethenotetrahydrothebaines containing N’-alkyl, cycloalkyl, aralkyl, or aryl substituents .


Chemical Reactions Analysis

Tetrahydrothebaine undergoes various chemical reactions. For instance, it can be modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another reaction involves the Diels-Alder reaction of thebaine with maleimides .

Scientific Research Applications

  • Development of Novel Analgesics : Tetrahydrothebaine derivatives have been instrumental in developing new analgesics. Research by Bentley, Hardy, and Smith (1969) in "Novel analgesics and molecular rearrangements in the morphine--thebaine group. XII. Derivatives of 7-amino-6,14-endo-ethenotetrahydrothebaine" explored this application, highlighting the potential of tetrahydrothebaine as a structural scaffold for further research into morphine-thebaine group compounds (Bentley, Hardy, & Smith, 1969).

  • Opioid Receptor Agonist Activity : In a study titled "Synthesis and evaluation of κ-opioid receptor agonistic activity and antinociceptive effect of novel morphine analogues, 7α-phenyl-6α,14α-endo-etheno-tetrahydrothebaine with substituted o-, m- and p-amino group," Qi et al. (2011) discovered that 7α-Phenyl-6α-Etheno-Tetrahydrothebaine, especially with p-amino substitution, shows κ-opioid receptor agonist activity and antinociceptive activity. This suggests its potential as a leading compound for novel antinociceptive agents (Qi et al., 2011).

  • Efficiency in Opium Product Production : Tetrahydrothebaine can be efficiently converted to dihydromorphine, as demonstrated by Przybył et al. (2003) in "Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide." This conversion happens with a 92% yield, making tetrahydrothebaine a valuable substance for opium product production (Przybył et al., 2003).

  • Analgesic Properties in Laboratory Animals and Humans : Bentley et al. (1965) in their study "Compounds possessing Morphine-antagonizing or Powerful Analgesic Properties" found that derivatives of 6,14-endoethenotetrahydrothebaine and oripavine are highly potent analgesics in laboratory animals and humans (Bentley et al., 1965).

Safety And Hazards

Tetrahydrothebaine is classified as Acute Toxicity, Oral (Category 4) according to EU Regulation 1272/2008 and US OSHA 1910.1200. It is harmful if swallowed and precautions should be taken to avoid ingestion .

Future Directions

While specific future directions for Tetrahydrothebaine research are not explicitly mentioned in the available resources, the ongoing research into its synthesis and chemical reactions suggests potential for further exploration in this area .

properties

IUPAC Name

(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15?,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJQWONQPCTLDL-SEYRRXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961919
Record name 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothebaine

CAS RN

41714-53-8
Record name Tetrahydrothebaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041714538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
AK Przybyl, JL Flippen-Anderson… - The Journal of …, 2003 - ACS Publications
A practical method for the conversion of tetrahydrothebaine to dihydromorphine in 92% yield is described. The procedure should allow more efficient production of opium products and …
Number of citations: 15 pubs.acs.org
Y Yildirir, Ö Pamir, S Yavuz… - Journal of Heterocyclic …, 2013 - Wiley Online Library
In this study, we report the synthesis a series of novel 2‐[N‐(1H‐tetrazol‐5‐yl)‐6,14‐endo‐etheno‐6,7,8,14‐tetrahydrothebaine‐7α‐yl]‐5‐phenyl‐1,3,4‐oxadiazole derivatives (7a–e) …
Number of citations: 11 onlinelibrary.wiley.com
JW Lewis, MJ Readhead… - Journal of Medicinal …, 1973 - ACS Publications
The chemistry of derivatives of 6, 14-endo-ethenotetrahydrothebaine has been extensively studied as has the rela-tionship between structure and analgetic activity inthis series. 2 …
Number of citations: 21 pubs.acs.org
KW Bentley, DG Hardy, ACB Smith - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
The tetrahydrothebaine ester (1) has been converted by the Curtius reaction into 7α-amino-6,14-endo-etheno-tetrahydrothebaine (3; R = H) and its 6,14-ethano-analogue. The amine …
Number of citations: 15 pubs.rsc.org
H Qi, W Li, Y Qiu, Y Cui, J Ma, X Gao, Y Zeng… - Medicinal Chemistry …, 2011 - Springer
7α-Phenyl-6α,14α-endo-etheno-tetrahydrothebaine is an analogue of morphine but with much weaker affinity and efficacy to opioid receptors. Three compounds with o-, m- and p-…
Number of citations: 9 link.springer.com
AO Finke, AV Pavlova, EA Morozova… - Chemistry of Natural …, 2022 - Springer
The isoquinoline alkaloids 4-O-methylsinomenine and C-annelated tetrahydrothebaine were modified by addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane …
Number of citations: 1 link.springer.com
LF SMALL - The Journal of Organic Chemistry, 1955 - ACS Publications
… major portion of the tetrahydrothebaine rapidly crystallized as … consist ofapproximately 40 % tetrahydrothebaine, and 60 % … to be an isomer of tetrahydrothebaine, formed by reduction of …
Number of citations: 7 pubs.acs.org
JW Lewis, MJ Readhead - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… THEBAINE reacts with methacrylonitrile to give a single adduct (l).l In view of the importance of the C-7 substituent in determining analgesic potency in the previously …
Number of citations: 5 pubs.rsc.org
JW Lewis, MJ Readhead - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Deamination of 7β-aminomethyl-6, 14-endo-etheno-7-methyltetrahydrothebaine (1a) gives the C-homocodeinone derivative (7) whereas the corresponding ethano-derivative …
Number of citations: 5 pubs.rsc.org
D Parrish, W Chen, A Coop… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 7β-Chloro-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine … 7β-Chloro-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine … We report here a new procedure for preparing adducts of thebaine with 7β substituents, and …
Number of citations: 3 scripts.iucr.org

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